4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a pyrazolone ring structure, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the substituents on the pyrazolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the pyrazolone ring.
Scientific Research Applications
4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives exhibit pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-2-pyrazoline-5-one:
5-amino-3-methyl-1-phenylpyrazole: This compound shares the pyrazolone core structure and is used in various chemical reactions and applications.
Uniqueness
4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to the specific combination of substituents on the pyrazolone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
903895-77-2 |
---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.